molecular formula C24H20ClFN2O B8700549 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(3-fluorobenzyl)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(3-fluorobenzyl)benzamide

Cat. No.: B8700549
M. Wt: 406.9 g/mol
InChI Key: YBIHDEVWBQUTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(3-fluorobenzyl)benzamide is a useful research compound. Its molecular formula is C24H20ClFN2O and its molecular weight is 406.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H20ClFN2O

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C24H20ClFN2O/c25-20-8-9-23-22(14-20)19(15-28-23)10-11-27-24(29)18-6-4-16(5-7-18)12-17-2-1-3-21(26)13-17/h1-9,13-15,28H,10-12H2,(H,27,29)

InChI Key

YBIHDEVWBQUTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(3-fluorobenzyl)benzamide was prepared according to method B with N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(chloromethyl)benzamide (0.060 g; 0.173 mmol), 3-fluorophenylboronic acid (0.025 g; 0.181 mmol), tetrakis(triphenylphosphine)palladium(0) (0.010 g; 0.009 mmol), sodium carbonate (0.037 g; 0.345 mmol), sodium iodide (0.052 g; 0.345 mmol), in dimethoxyethane (3 mL) and water (1 mL), heated in a sealed tube at 130° C. for 18 hours. Flash chromatography on silica gel (eluent 1 to 10% ethyl acetate in dichloromethane) furnished 0.026 g (36%) of the title compound as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(chloromethyl)benzamide
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step Two
Quantity
0.037 g
Type
reactant
Reaction Step Three
Quantity
0.052 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0.01 g
Type
catalyst
Reaction Step Seven
Yield
36%

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